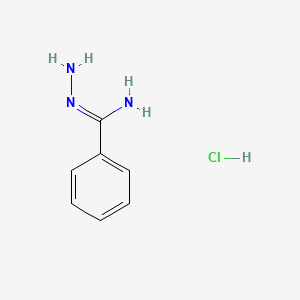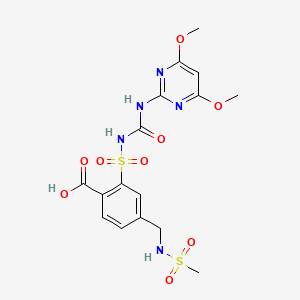
Mesosulfuron
描述
Mesosulfuron, also known as this compound-methyl, is an organic compound with the molecular formula C17H21N5O9S2. It is a sulfonylurea herbicide developed by Bayer AG in 2002. This compound is primarily used to control annual grassy weeds and some broad-leaved weeds in wheat fields. This compound-methyl works by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants .
作用机制
Target of Action
Mesosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the plant .
Mode of Action
This compound acts as an ALS-inhibiting herbicide . It binds to the ALS enzyme, preventing it from catalyzing the production of branched-chain amino acids . This inhibition disrupts protein synthesis and halts plant growth . A mutation at Trp-574 in the ALS protein has been associated with resistance to this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . When ALS is inhibited, these amino acids cannot be produced, disrupting protein synthesis and plant growth .
In resistant plants, this compound is metabolized by the cytochrome P450 enzyme CYP709C56 into a less toxic form . This enzyme degrades this compound, reducing its effectiveness . The up-regulation of CYP709C56 expression in resistant plants is correlated with metabolic resistance to this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound remains phytotoxic in soils long after application , suggesting it may have a long environmental half-life.
Result of Action
The primary result of this compound’s action is the inhibition of plant growth due to disrupted protein synthesis . This leads to the death of the plant . In resistant plants, however, this compound is metabolized into a less toxic form, reducing its effectiveness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can vary with microbial population and temperature . Furthermore, the long replanting intervals recommended on labels (up to 12 months) suggest that this compound remains active in soils for a considerable period .
生化分析
Biochemical Properties
Mesosulfuron functions through the inhibition of acetolactate synthase , an enzyme responsible for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . This interaction between this compound and the enzyme acetolactate synthase is crucial for its herbicidal activity.
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of acetolactate synthase . This inhibition disrupts the biosynthesis of certain amino acids, which can affect various cellular processes, including protein synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme acetolactate synthase . This binding inhibits the enzyme’s activity, leading to a decrease in the production of the branched-chain amino acids valine, leucine, and isoleucine .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are typically assessed 30 days after application This allows for the observation of any long-term effects on cellular function
Metabolic Pathways
This compound is involved in the metabolic pathway of branched-chain amino acid biosynthesis . It interacts with the enzyme acetolactate synthase, disrupting the normal flow of this metabolic pathway .
准备方法
The synthesis of mesosulfuron involves multiple steps, starting from 4-chloro-2-aminobenzoic acid. The process includes esterification, diazotization, sulfonation, cyclization, and mesylation. The key steps are as follows :
Esterification: 4-chloro-2-aminobenzoic acid is esterified to form the corresponding ester.
Diazotization: The ester undergoes diazotization to form a diazonium salt.
Sulfonation: The diazonium salt reacts with sulfur dioxide to introduce the sulfonyl group.
Cyclization: The sulfonylated intermediate undergoes cyclization to form the pyridine ring.
Mesylation: The final step involves mesylation to produce this compound.
Industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The process is designed to be scalable and environmentally friendly .
化学反应分析
Mesosulfuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Mesosulfuron has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sulfonylurea herbicides and their interactions with various chemical reagents.
Biology: this compound is employed in studies investigating plant physiology and herbicide resistance mechanisms.
Industry: This compound is widely used in agriculture to control weeds, thereby improving crop yields and quality .
相似化合物的比较
Mesosulfuron is part of the sulfonylurea family of herbicides, which includes compounds like:
- Chlorimuron-ethyl
- Metsulfuron-methyl
- Nicosulfuron
- Rimsulfuron
Compared to these similar compounds, this compound is unique due to its specific molecular structure, which provides a distinct spectrum of weed control and a different resistance profile. Its effectiveness against a broad range of grassy and broad-leaved weeds, combined with its relatively low toxicity to non-target organisms, makes it a valuable tool in modern agriculture .
属性
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O9S2/c1-29-12-7-13(30-2)19-15(18-12)20-16(24)21-32(27,28)11-6-9(8-17-31(3,25)26)4-5-10(11)14(22)23/h4-7,17H,8H2,1-3H3,(H,22,23)(H2,18,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYMYMXYWIVVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058087 | |
| Record name | Mesosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400852-66-6 | |
| Record name | Mesosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400852-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400852666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919YAC7YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the target of mesosulfuron and how does it affect plants?
A: this compound is an acetolactate synthase (ALS)-inhibiting herbicide. [, , , , , , , , , , , , ] It binds to and inhibits the ALS enzyme, which is critical for the synthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. [, , , , , , , , , , , , ] Blocking BCAA synthesis disrupts protein production, ultimately leading to plant death. [, , , , , , , , , , , , ]
Q2: What is the molecular structure of this compound-methyl?
A: this compound-methyl is the methyl ester of this compound, which is the active form of the herbicide. Its IUPAC name is methyl 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4- (methylsulfonyl)methyl]benzoate. []
Q3: What is the molecular weight of this compound-methyl?
A3: The molecular weight of this compound-methyl is 464.46 g/mol.
Q4: Is there spectroscopic data available for this compound-methyl?
A: While the provided abstracts don't detail specific spectroscopic data, various techniques are used to characterize the compound. For example, liquid chromatography with UV detection is employed to quantify this compound-methyl residue levels in wheat and soil. []
Q5: How does the timing of nitrogen fertilizer application affect this compound efficacy?
A: Research suggests that applying nitrogen fertilizer too soon after this compound application can reduce its efficacy and potentially injure the crop. [] It was found that separating applications by at least 7 to 14 days minimized injury and potential yield reduction. []
Q6: Are there any compatibility issues with mixing this compound-methyl and urea ammonium nitrate (UAN)?
A: Combining this compound-methyl directly with UAN can lead to significant crop injury. [] It's recommended to apply these two separately, maintaining a time interval between applications. []
Q7: Is this compound-methyl directly involved in any catalytic reactions?
A: this compound-methyl itself isn't a catalyst. It acts as an inhibitor, specifically targeting the enzyme acetolactate synthase (ALS). [, , , , , , , , , , , , ]
Q8: Has resistance to this compound-methyl been reported in weed species?
A: Yes, resistance to this compound-methyl has been documented in various weeds, including Italian ryegrass, American sloughgrass, and shortawn foxtail. [, , , , , , , , , , , , , ]
Q9: What are the mechanisms of resistance to this compound-methyl?
A9: Resistance mechanisms include:
- Target-site resistance (TSR): Mutations in the ALS gene can reduce this compound-methyl binding affinity, rendering it less effective. [, , , , , , , , , , , , ]
- Non-target-site resistance (NTSR): Enhanced herbicide metabolism, often involving cytochrome P450 enzymes, can detoxify this compound-methyl faster in resistant plants. [, , , , ]
Q10: Is there cross-resistance between this compound-methyl and other herbicides?
A: Cross-resistance is common between this compound-methyl and other ALS-inhibiting herbicides. [, , , , , , , , , , , , , , ] The level of cross-resistance can vary depending on the specific ALS mutation or metabolic pathway involved. [, , , , , , , , , , , , , , ]
Q11: What is the environmental fate of this compound-methyl?
A: While specific degradation pathways aren't detailed in the abstracts, studies have investigated this compound-methyl residues in wheat and soil. [] Research suggests its persistence can vary depending on factors like soil type and environmental conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


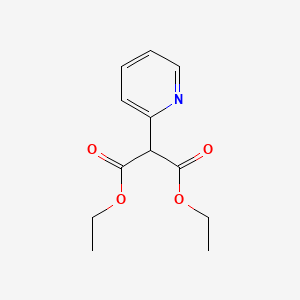
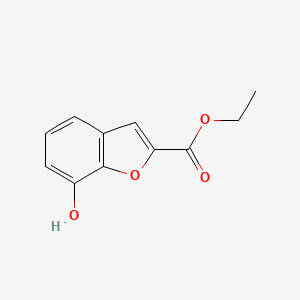
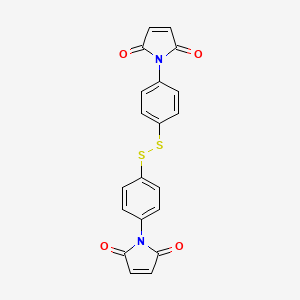
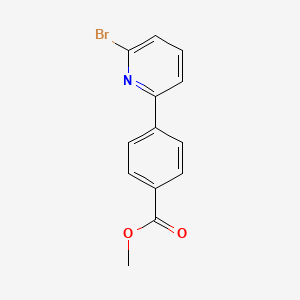
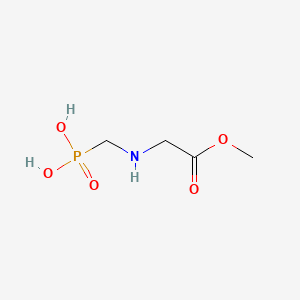
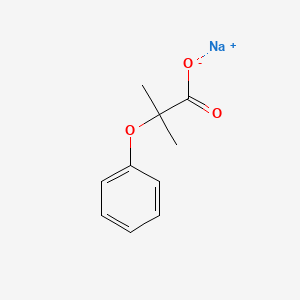
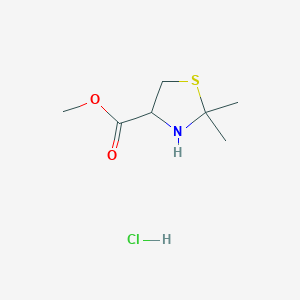
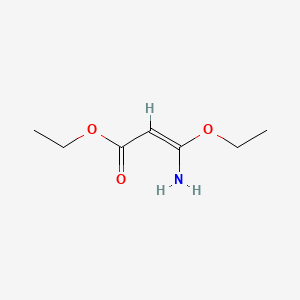

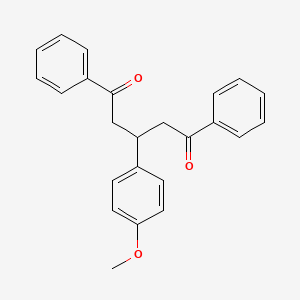
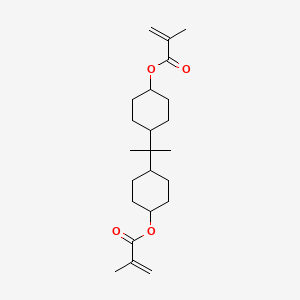
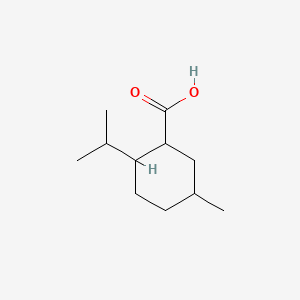
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate](/img/structure/B3052227.png)
